Trisodium hydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate
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Overview
Description
EINECS 282-462-5, also known as trisodium hydrogen [[(2-hydroxyethyl)imino]bis(methylene)]bisphosphonate, is a chemical compound widely recognized for its applications in various industrial and scientific fields. This compound is characterized by its unique molecular structure, which includes phosphonate groups, making it highly effective in chelation and sequestration processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trisodium hydrogen [[(2-hydroxyethyl)imino]bis(methylene)]bisphosphonate typically involves the reaction of phosphorous acid with formaldehyde and ethanolamine under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction can be represented as follows:
H3PO3+2CH2O+NH2CH2CH2OH→C4H13N2O6P2⋅3Na
Industrial Production Methods: In industrial settings, the production of trisodium hydrogen [[(2-hydroxyethyl)imino]bis(methylene)]bisphosphonate is scaled up using large reactors. The process involves the continuous addition of reactants and the removal of by-products to maintain the efficiency of the reaction. The final product is purified through crystallization and filtration techniques to obtain a high-purity compound suitable for various applications.
Types of Reactions:
Oxidation: Trisodium hydrogen [[(2-hydroxyethyl)imino]bis(methylene)]bisphosphonate can undergo oxidation reactions, particularly at the hydroxyl and amine groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride, which targets the phosphonate groups.
Substitution: Substitution reactions can occur at the amine group, where various alkyl or aryl groups can replace the hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Alkyl halides, aryl halides; reactions are facilitated by the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of reduced phosphonate compounds.
Substitution: Formation of N-substituted phosphonate derivatives.
Scientific Research Applications
Trisodium hydrogen [[(2-hydroxyethyl)imino]bis(methylene)]bisphosphonate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent in various chemical reactions to sequester metal ions.
Biology: Employed in studies involving enzyme inhibition and protein interactions due to its ability to bind metal cofactors.
Medicine: Investigated for its potential use in treating bone-related disorders such as osteoporosis, owing to its ability to inhibit bone resorption.
Industry: Utilized in water treatment processes to prevent scale formation and corrosion by sequestering metal ions.
Mechanism of Action
The mechanism of action of trisodium hydrogen [[(2-hydroxyethyl)imino]bis(methylene)]bisphosphonate involves its ability to chelate metal ions. The phosphonate groups in the compound form stable complexes with metal ions, effectively sequestering them and preventing their participation in unwanted chemical reactions. This chelation process is crucial in applications such as water treatment and enzyme inhibition.
Molecular Targets and Pathways:
Metal Ions: The primary targets are metal ions such as calcium, magnesium, and iron.
Pathways: The compound interferes with pathways involving metal-dependent enzymes, thereby inhibiting their activity.
Comparison with Similar Compounds
Trisodium hydrogen [[(2-hydroxyethyl)imino]bis(methylene)]bisphosphonate is unique due to its dual phosphonate groups and the presence of an ethanolamine moiety. Similar compounds include:
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with four carboxylate groups.
Nitrilotriacetic acid (NTA): Another chelating agent with three carboxylate groups.
Diethylenetriaminepentaacetic acid (DTPA): Contains five carboxylate groups and is used in medical imaging.
Uniqueness: The presence of both phosphonate and ethanolamine groups in trisodium hydrogen [[(2-hydroxyethyl)imino]bis(methylene)]bisphosphonate provides it with unique chelation properties, making it more effective in certain applications compared to other chelating agents.
Properties
CAS No. |
84215-55-4 |
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Molecular Formula |
C4H10NNa3O7P2 |
Molecular Weight |
315.04 g/mol |
IUPAC Name |
trisodium;hydroxy-[[2-hydroxyethyl(phosphonatomethyl)amino]methyl]phosphinate |
InChI |
InChI=1S/C4H13NO7P2.3Na/c6-2-1-5(3-13(7,8)9)4-14(10,11)12;;;/h6H,1-4H2,(H2,7,8,9)(H2,10,11,12);;;/q;3*+1/p-3 |
InChI Key |
IOVSFBPYZNHZGM-UHFFFAOYSA-K |
Canonical SMILES |
C(CO)N(CP(=O)(O)[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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